molecular formula C11H23N3O2 B3318682 Tert-butyl 3-(hydrazinylmethyl)piperidine-1-carboxylate CAS No. 1017219-83-8

Tert-butyl 3-(hydrazinylmethyl)piperidine-1-carboxylate

Cat. No.: B3318682
CAS No.: 1017219-83-8
M. Wt: 229.32 g/mol
InChI Key: FAGFXIOUGSHTRP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydrazinylmethyl)piperidine-1-carboxylate is a piperidine derivative featuring a hydrazinylmethyl (-CH₂NHNH₂) substituent at the 3-position of the piperidine ring, protected by a tert-butoxycarbonyl (Boc) group. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where hydrazine derivatives are critical for constructing heterocycles, coordinating metal ions, or serving as precursors for bioactive molecules. The Boc group enhances solubility and stability during synthetic workflows, enabling selective deprotection under acidic conditions for downstream functionalization .

Properties

IUPAC Name

tert-butyl 3-(hydrazinylmethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-6-4-5-9(8-14)7-13-12/h9,13H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGFXIOUGSHTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydrazinylmethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details about the reaction conditions, such as temperature, solvents, and catalysts, are often optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques and equipment are employed to ensure consistent quality and high production efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydrazinylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Tert-butyl 3-(hydrazinylmethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydrazinylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form bonds with various biomolecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Piperidine-1-carboxylate derivatives are widely explored due to their structural modularity and pharmacological relevance. Below is a detailed comparison of tert-butyl 3-(hydrazinylmethyl)piperidine-1-carboxylate with structurally analogous compounds:

Structural and Functional Group Analysis
Compound Name Substituent Key Functional Group Properties Reference
This compound Hydrazinylmethyl (-CH₂NHNH₂) Polar, nucleophilic; forms hydrazones or participates in cyclization reactions.
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazole Acidic (pKa ~4.5–5.5); enhances metabolic stability and metal coordination.
(±)-tert-Butyl 3-formylpiperidine-1-carboxylate Formyl (-CHO) Electrophilic; used in Wittig or aldol reactions to introduce styryl or phenethyl groups.
tert-Butyl (R)-3-(bromomethyl)piperidine-1-carboxylate Bromomethyl (-CH₂Br) Alkylating agent; facilitates nucleophilic substitutions (e.g., with amines or thiols).
tert-Butyl 3-(4-fluorostyryl)piperidine-1-carboxylate Styryl (-CH=CH-Ar) Lipophilic; enhances membrane permeability and π-π stacking in receptor binding.
tert-Butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate Hydrazinecarbonyl (-CONHNH₂) Less nucleophilic than hydrazinylmethyl; forms stable acylhydrazines or chelates.

Key Observations :

  • The hydrazinylmethyl group offers unique reactivity for forming heterocycles (e.g., triazoles) or conjugates, distinguishing it from electrophilic (formyl, bromomethyl) or aromatic (styryl) analogs.
  • Tetrazole -containing derivatives exhibit distinct acidity and bioactivity, such as antidiabetic effects (IC₅₀ = 7.12 μM) , whereas hydrazinylmethyl derivatives are primarily synthetic intermediates.
Physicochemical Properties
Compound Name Physical State Melting Point (°C) Solubility Trends Stability Considerations
This compound Not reported Not reported Polar solvents (DMSO, MeOH) Sensitive to oxidation; Boc stable
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Solid Not reported Aqueous buffers (ionizable) Stable under physiological conditions
(±)-tert-Butyl 3-formylpiperidine-1-carboxylate Yellow oil Organic solvents (EtOAc, CH₂Cl₂) Air-sensitive; prone to polymerization
tert-Butyl (R)-3-(bromomethyl)piperidine-1-carboxylate Not reported Not reported EtOAc/hexane Light-sensitive; store under inert gas

Biological Activity

Tert-butyl 3-(hydrazinylmethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of the Compound

This compound features a piperidine ring substituted with a hydrazinylmethyl group and a tert-butyl ester. The presence of the hydrazinyl group is particularly noteworthy, as it contributes to the compound's reactivity and biological properties.

Molecular Formula

  • C : 13
  • H : 22
  • N : 4
  • O : 2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazinyl group can facilitate the formation of reactive intermediates that may inhibit specific enzymes or modulate receptor activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as a reversible inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially interact with neurotransmitter receptors, influencing synaptic transmission.

Structure-Activity Relationships (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Research has shown that alterations in the hydrazinyl group or the piperidine ring can significantly affect potency and selectivity.

ModificationEffect on Activity
Alkyl substitution on hydrazineIncreased lipophilicity and receptor binding affinity
Alteration of the tert-butyl groupChanges in solubility and metabolic stability

Case Studies

  • Anticancer Activity :
    A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited moderate cytotoxicity against human breast cancer cells, suggesting potential as an anticancer agent.
  • Neuroprotective Effects :
    Another study explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates, indicating its potential utility in treating neurodegenerative diseases.

Research Findings

Recent research has highlighted several promising findings regarding the biological activity of this compound:

  • Antimicrobial Properties : Preliminary tests indicate that this compound may possess antimicrobial activity against certain bacterial strains, although further investigations are required to establish its efficacy.
  • Anti-inflammatory Effects : In vitro studies have suggested that it may inhibit pro-inflammatory cytokines, pointing to potential applications in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(hydrazinylmethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(hydrazinylmethyl)piperidine-1-carboxylate

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